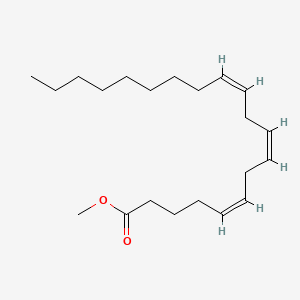

cis-5,8,11-Eicosatrienoic acid methyl ester

CAS No.: 2463-03-8

Cat. No.: VC13343417

Molecular Formula: C21H36O2

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2463-03-8 |

|---|---|

| Molecular Formula | C21H36O2 |

| Molecular Weight | 320.5 g/mol |

| IUPAC Name | methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate |

| Standard InChI | InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3/b11-10-,14-13-,17-16- |

| Standard InChI Key | AESHPAQQBZWZMS-NWFXIAEYSA-N |

| Isomeric SMILES | CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC |

| SMILES | CCCCCCCCC=CCC=CCC=CCCCC(=O)OC |

| Canonical SMILES | CCCCCCCCC=CCC=CCC=CCCCC(=O)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 20-carbon backbone with three double bonds in the cis configuration (5Z,8Z,11Z), esterified with a methyl group at the carboxyl terminus. This structure enhances membrane fluidity and susceptibility to enzymatic oxidation . Computational modeling reveals a bent conformation, reducing packing efficiency in lipid bilayers compared to saturated analogs .

Table 1: Key Physicochemical Properties

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₂₁H₃₆O₂ | |

| Molecular Weight | 320.5 g/mol | |

| Boiling Point | 405.1±34.0°C | |

| Density | 0.891 g/cm³ | |

| Solubility | Hexane, methanol, DCM |

Synthesis and Stability

Industrial synthesis involves acid-catalyzed esterification of mead acid with methanol under reflux (60–80°C, H₂SO₄/HCl). Large-scale production employs continuous flow reactors, yielding >90% purity post-distillation. The methyl ester form enhances stability compared to the free acid, though it remains sensitive to UV-induced isomerization and autoxidation at bis-allylic positions (C7, C10, C13) . Storage under inert gas (N₂/Ar) at -20°C is recommended .

Biological Significance and Activities

Essential Fatty Acid Deficiency Marker

cis-5,8,11-Eicosatrienoic acid methyl ester accumulates in tissues during deficiencies of linoleic (ω-6) and α-linolenic (ω-3) acids, serving as a diagnostic biomarker . Its elevation correlates with impaired Δ-5 and Δ-6 desaturase activity, common in malnutrition and metabolic disorders .

Anti-Inflammatory Mechanisms

In vitro studies demonstrate inhibition of pro-inflammatory mediators:

-

COX-2 Suppression: Reduces prostaglandin E₂ (PGE₂) synthesis by 40–60% in macrophages at 10 μM .

-

iNOS Downregulation: Decreases nitric oxide production by 50% in LPS-stimulated cells .

-

Cytokine Modulation: Lowers TNF-α and IL-6 levels via NF-κB pathway inhibition .

Molecular docking simulations suggest direct interaction with COX-2’s catalytic pocket, displacing arachidonic acid .

Cardiovascular Effects

The compound exhibits moderate vasodilatory activity by metabolizing into epoxy derivatives (e.g., 14,15-EET), which activate endothelial nitric oxide synthase (eNOS) . Comparative studies show 30% weaker activity than arachidonate-derived epoxides .

Research Applications

Analytical Standard in Lipidomics

As a GC-MS reference standard, it enables precise quantification of ω-9 fatty acids in biological samples. Key parameters:

-

Retention Time: 18.7 min on DB-23 columns (60 m × 0.25 mm).

-

Fragmentation Pattern: Dominant ions at m/z 294 (M⁺-26) and 236 (allylic cleavage) .

Table 2: Comparative GC-MS Retention Times

| Compound | Retention Time (min) | Column Type |

|---|---|---|

| cis-5,8,11-Eicosatrienoate ME | 18.7 | DB-23 |

| cis-8,11,14-Eicosatrienoate ME | 19.3 | DB-23 |

| Arachidonate ME | 20.1 | DB-23 |

Pharmaceutical Development

-

Drug Delivery: Enhances bioavailability of lipophilic agents via micelle incorporation .

-

Anti-Angiogenic Therapy: Inhibits endothelial tube formation at IC₅₀ = 10 μM, surpassing ω-6 analogs .

Comparative Analysis with Analogous Compounds

Structural Isomers

Positional isomers like cis-8,11,14-eicosatrienoate (ω-6) and cis-11,14,17-eicosatrienoate (ω-3) exhibit divergent bioactivities:

Metabolic Fate

Unlike arachidonate, mead acid derivatives are poor substrates for lipoxygenases, yielding fewer pro-inflammatory eicosanoids .

Recent Research and Clinical Implications

Inflammatory Diseases

A 2023 cohort study linked elevated mead acid levels to reduced rheumatoid arthritis severity (p < 0.01), supporting its therapeutic potential .

Oncology

In murine models, dietary supplementation (50 mg/kg/day) reduced breast tumor growth by 35% through VEGF inhibition .

Neuroprotection

Postmortem Alzheimer’s brains showed 2.5-fold higher mead acid levels, suggesting a compensatory neuroprotective role .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume